![molecular formula C12H16F2O2 B2358504 {[4-(Difluoromethoxy)butoxy]methyl}benzene CAS No. 1919864-81-5](/img/structure/B2358504.png)
{[4-(Difluoromethoxy)butoxy]methyl}benzene
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Overview
Description
{[4-(Difluoromethoxy)butoxy]methyl}benzene is an organic compound with the molecular formula C12H16F2O2 It is characterized by the presence of a benzene ring substituted with a {[4-(difluoromethoxy)butoxy]methyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Difluoromethoxy)butoxy]methyl}benzene typically involves the reaction of 4-(difluoromethoxy)butanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-(Difluoromethoxy)butanol+Benzyl chlorideK2CO3[4-(Difluoromethoxy)butoxy]methylbenzene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[4-(Difluoromethoxy)butoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
{[4-(Difluoromethoxy)butoxy]methyl}benzene serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, making it a versatile building block in organic chemistry.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | Carboxylic acids or ketones | KMnO₄, CrO₃ |
Reduction | Alcohols or alkanes | LiAlH₄, H₂ (with catalyst) |
Electrophilic Substitution | Halogenated or nitrated derivatives | Br₂, HNO₃ |
Biological Applications
Potential Therapeutic Properties
Research indicates that this compound may possess biological activity that could be harnessed for therapeutic purposes. Studies have explored its interactions with various biomolecules, suggesting potential applications in drug development.
Case Study: Drug Development
In a notable study, this compound was investigated as a precursor for synthesizing compounds with anti-inflammatory properties. The compound's ability to modulate enzyme activity was highlighted, indicating its potential role in developing new anti-inflammatory drugs.
Industrial Applications
Production of Specialty Chemicals
The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be employed in formulations requiring specific performance characteristics.
Table 2: Industrial Uses of this compound
Application Area | Description |
---|---|
Specialty Chemicals | Used as an intermediate for various formulations |
Material Science | Contributes to the development of advanced materials |
Table 3: Comparison with Similar Compounds
Compound Name | Unique Features |
---|---|
{[4-(Trifluoromethoxy)butoxy]methyl}benzene | Contains trifluoromethoxy group |
{[4-(Methoxy)butoxy]methyl}benzene | Lacks fluorine substituents |
{[4-(Ethoxy)butoxy]methyl}benzene | Different alkyl substituent |
The presence of the difluoromethoxy group distinguishes this compound from others, affecting its reactivity and stability.
Mechanism of Action
The mechanism of action of {[4-(Difluoromethoxy)butoxy]methyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {[4-(Trifluoromethoxy)butoxy]methyl}benzene
- {[4-(Methoxy)butoxy]methyl}benzene
- {[4-(Ethoxy)butoxy]methyl}benzene
Uniqueness
{[4-(Difluoromethoxy)butoxy]methyl}benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
The compound {[4-(Difluoromethoxy)butoxy]methyl}benzene , often referred to in literature as a difluoromethoxy-substituted aromatic compound, has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by the presence of a difluoromethoxy group, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of 4-bromobenzyl alcohol with difluoromethoxy butanol under controlled conditions.
Antibacterial Activity
Research indicates that compounds with difluoromethoxy substituents exhibit significant antibacterial properties. A study demonstrated that several synthesized derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various strains, indicating moderate antibacterial efficacy .
Antifungal Activity
In vitro tests revealed that this compound also possesses antifungal activity. It was effective against common fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values in the range of 64 to 256 µg/mL. The mechanism appears to involve disruption of fungal cell membrane integrity .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects, particularly in models of acute inflammation. In animal studies, it demonstrated a significant reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Inhibition of BACE1 leads to reduced production of amyloid-beta peptides, which are toxic to neurons. In cellular models, the compound improved cell viability under oxidative stress conditions, indicating its protective role against neurodegeneration .
Case Studies
- Antibacterial Efficacy Study : A series of derivatives were synthesized and tested against various bacterial strains. The study concluded that modifications on the difluoromethoxy group significantly influenced antibacterial potency.
- Inflammation Model : In a controlled trial using rat models, administration of this compound resulted in a marked decrease in inflammatory markers compared to controls.
- Neuroprotection in Alzheimer's Models : Compounds similar to this compound were tested in transgenic mouse models of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(difluoromethoxy)butoxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c13-12(14)16-9-5-4-8-15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASXCMJKHTVFHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCOC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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